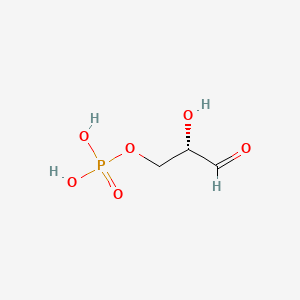

L-glyceraldehyde 3-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-glyceraldehyde 3-phosphate is a glyceraldehyde 3-phosphate. It derives from a L-glyceraldehyde. It is an enantiomer of a D-glyceraldehyde 3-phosphate.

科学的研究の応用

Biochemical Role in Metabolism

L-glyceraldehyde 3-phosphate is an intermediate in the glycolytic pathway, where it plays a crucial role in the conversion of glucose to pyruvate. In Escherichia coli, L-GAP is phosphorylated to form sn-glycerol 3-phosphate (G3P), which is subsequently incorporated into phospholipids such as phosphatidylethanolamine and phosphatidylglycerol . This metabolic pathway highlights L-GAP's importance in cellular energy production and membrane synthesis.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits bactericidal effects against E. coli at concentrations as low as 2.5 mM. The compound must be phosphorylated within the cell to exert its full antimicrobial activity, indicating its potential as an antibacterial agent . The mechanism involves competitive inhibition of key enzymes involved in bacterial growth, making it a candidate for developing new antimicrobial therapies.

Diagnostic Applications

The gene coding for glyceraldehyde-3-phosphate dehydrogenase (G3PD) has been utilized in multiplex PCR systems for diagnosing infectious diseases such as leishmaniasis. These systems can detect specific DNA sequences from Leishmania species while simultaneously evaluating sample quality through G3PD recognition . This dual functionality enhances the reliability of diagnostic tests and supports epidemiological studies.

Biotechnological Applications

This compound has been explored for its potential in biotechnological applications, particularly in metabolic engineering and synthetic biology. By manipulating pathways involving L-GAP, researchers can optimize the production of valuable metabolites and biofuels. For instance, overexpression of G3PD has been shown to enhance photosynthetic CO2 assimilation in rice, indicating its role in improving crop yields under varying environmental conditions .

Data Table: Summary of Applications

化学反応の分析

Reactions of L-Glyceraldehyde 3-Phosphate

-

Isomerization and Racemization: Triosephosphate isomerase can catalyze the isomerization and racemization of L-GAP .

-

Reduction: L-GAP can be reduced to sn-glycerol 3-phosphate (G3P) in Escherichia coli via an NADPH-dependent enzyme .

-

Phosphorylation: L-Glyceraldehyde is subject to phosphorylation, which is typically catalyzed by glycerokinase in E. coli .

L-GAP Metabolism in Escherichia coli

L-GAP is converted into sn-G3P, which is then incorporated into bacterial phosphoglycerides in E. coli .

Incorporation into Phosphoglycerides

| Compound Added | Percentage of Label Incorporated into Phosphoglycerides |

|---|---|

| L-[3-3H]glyceraldehyde | Lower incorporation compared to L-[1-3H]glycerol |

| [1-3H]glycerol | Higher incorporation compared to L-[3-3H]glyceraldehyde |

L-GAP reductase activity is found in the high-speed supernatant of crude extracts .

Biological Activity of Dthis compound

Dthis compound (a racemic mixture of D- and L- isomers) exhibits bactericidal activity against Escherichia coli . The L-enantiomer requires phosphorylation to exert its full effect on growth, entering bacterial cells via the glycerol 3-phosphate transport system . Dthis compound does not preferentially inhibit the accumulation of nucleic acids or phosphoglycerides, but it does affect protein accumulation .

Bactericidal Effects of Dthis compound

| Property | Effect on E. coli |

|---|---|

| Bactericidal concentration | 2.5 mM |

| Inhibition of accumulation | No preferential inhibition of DNA, RNA, or phosphoglycerides; some effect on protein accumulation |

| Mechanism of entry | Glycerol 3-phosphate transport system (for L-enantiomer) |

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is an enzyme that catalyzes the conversion of glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate, which is a step in glycolysis . The reaction involves the oxidation of glyceraldehyde 3-phosphate and the reduction of NAD+ to NADH . The NADH produced can be transformed into NADPH through the pyruvate-oxaloacetate-malate cycle .

GAPDH Reaction

| Reactant | Product |

|---|---|

| Glyceraldehyde 3-phosphate | D-glycerate 1,3-bisphosphate |

| NAD^+^ | NADH |

GAPDH also participates in other non-metabolic processes, including transcription activation and apoptosis .

特性

CAS番号 |

20283-52-7 |

|---|---|

分子式 |

C3H7O6P |

分子量 |

170.06 g/mol |

IUPAC名 |

[(2S)-2-hydroxy-3-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m1/s1 |

InChIキー |

LXJXRIRHZLFYRP-GSVOUGTGSA-N |

SMILES |

C(C(C=O)O)OP(=O)(O)O |

異性体SMILES |

C([C@@H](C=O)O)OP(=O)(O)O |

正規SMILES |

C(C(C=O)O)OP(=O)(O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。